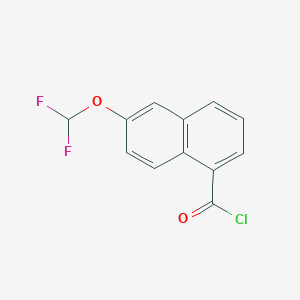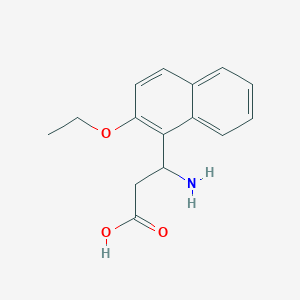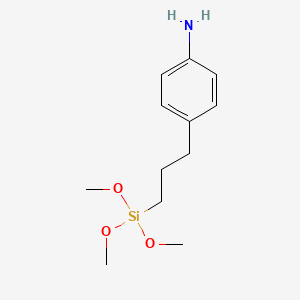
(4,5-Diethoxynaphthalen-1-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4,5-Diethoxynaphthalen-1-yl)boronic acid is an organoboron compound that features a naphthalene ring substituted with two ethoxy groups and a boronic acid functional group. This compound is of significant interest in organic chemistry due to its utility in various coupling reactions, particularly the Suzuki-Miyaura coupling, which is widely used for forming carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4,5-Diethoxynaphthalen-1-yl)boronic acid typically involves the borylation of the corresponding aryl halide. A common method includes the use of bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is carried out under mild conditions, often in a solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF), at temperatures ranging from room temperature to 80°C .
Industrial Production Methods: Industrial production of boronic acids, including this compound, often involves similar borylation techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: (4,5-Diethoxynaphthalen-1-yl)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a protic acid or a base.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., THF, toluene) are commonly used.
Oxidation: Hydrogen peroxide, sodium perborate, and other oxidizing agents in aqueous or organic solvents.
Protodeboronation: Acids like HCl or bases like NaOH in aqueous or organic solvents.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenolic compounds.
Protodeboronation: The corresponding aryl compound without the boronic acid group.
Wissenschaftliche Forschungsanwendungen
(4,5-Diethoxynaphthalen-1-yl)boronic acid has diverse applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through coupling reactions.
Medicine: Investigated for its potential in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the production of polymers, sensors, and materials for optoelectronic applications.
Wirkmechanismus
The mechanism of action of (4,5-Diethoxynaphthalen-1-yl)boronic acid in coupling reactions involves the formation of a boronate ester intermediate, which undergoes transmetalation with a palladium complex. This is followed by reductive elimination to form the desired carbon-carbon bond . In biological systems, boronic acids can form reversible covalent bonds with diols, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
- Phenylboronic acid
- 4-Methoxyphenylboronic acid
- 2-Naphthylboronic acid
Comparison: (4,5-Diethoxynaphthalen-1-yl)boronic acid is unique due to its naphthalene core with ethoxy substituents, which can influence its reactivity and solubility compared to simpler boronic acids like phenylboronic acid . The presence of the naphthalene ring can also enhance its ability to participate in π-π stacking interactions, making it valuable in the synthesis of more complex organic structures .
Eigenschaften
CAS-Nummer |
372521-90-9 |
|---|---|
Molekularformel |
C14H17BO4 |
Molekulargewicht |
260.10 g/mol |
IUPAC-Name |
(4,5-diethoxynaphthalen-1-yl)boronic acid |
InChI |
InChI=1S/C14H17BO4/c1-3-18-12-7-5-6-10-11(15(16)17)8-9-13(14(10)12)19-4-2/h5-9,16-17H,3-4H2,1-2H3 |
InChI-Schlüssel |
FDMMLTULVXQCMN-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C2C=CC=C(C2=C(C=C1)OCC)OCC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-Iodo-5-methyl-1H-pyrazolo[4,3-D]pyrimidine](/img/structure/B15066019.png)




![3-Phenylfuro[3,4-b]quinoxalin-1(3H)-one](/img/structure/B15066045.png)


![2'-(Ethylthio)-7'H-spiro[cyclobutane-1,6'-thieno[3,2-d]pyrimidin]-4'-ol](/img/structure/B15066062.png)

